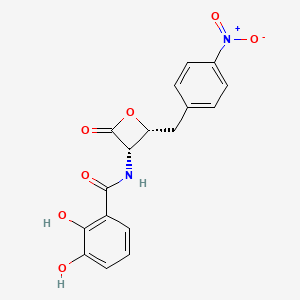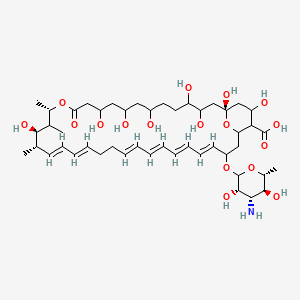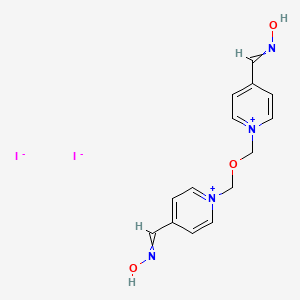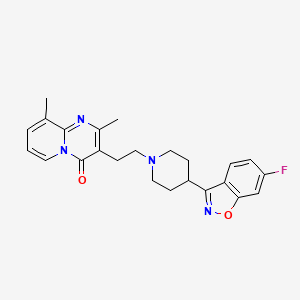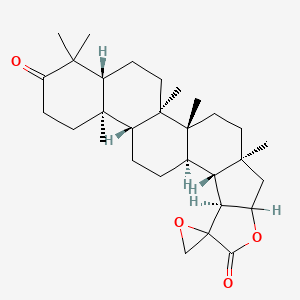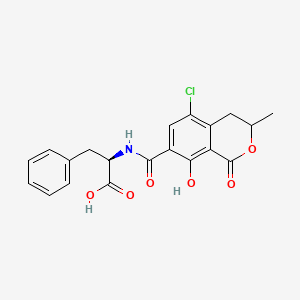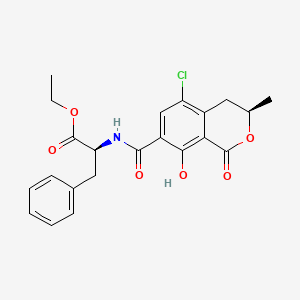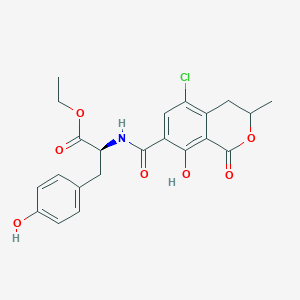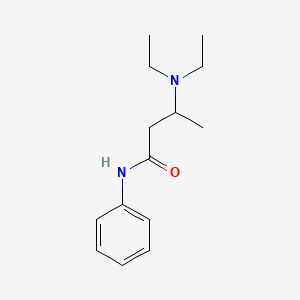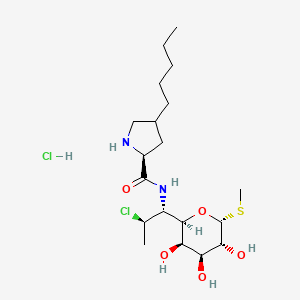
Mirincamycin hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’hydrochlorure de mirincamycine est un antibiotique lincosamide similaire à la clindamycine. Il a été étudié pour son potentiel en tant qu’agent antibactérien et s’est avéré prometteur dans le traitement et la prophylaxie du paludisme falciparum multirésistant . Le composé est connu pour sa capacité à inhiber la biosynthèse des protéines, ce qui en fait un candidat pour diverses applications thérapeutiques .
Méthodes De Préparation
L’hydrochlorure de mirincamycine est produit synthétiquement. La préparation implique la déméthylation de l’azote dans le cycle pyrrolidine et la fixation d’un groupe pentyle en position 4 . La voie de synthèse comprend généralement les étapes suivantes :
Déméthylation : L’azote dans le cycle pyrrolidine est déméthylé.
Fixation du groupe pentyle : Un groupe pentyle est fixé en position 4.
Formation du sel d’hydrochlorure : Le composé est ensuite converti en sa forme de sel d’hydrochlorure.
Les méthodes de production industrielle impliquent une synthèse à grande échelle utilisant des conditions de réaction similaires, assurant un rendement élevé et une pureté du produit final .
Analyse Des Réactions Chimiques
L’hydrochlorure de mirincamycine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former différents produits d’oxydation.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans le composé.
Substitution : Des réactions de substitution peuvent se produire, en particulier au niveau des atomes d’azote et de soufre.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution . Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés.
4. Applications de la recherche scientifique
L’hydrochlorure de mirincamycine a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme composé modèle pour l’étude des antibiotiques lincosamides.
Biologie : Étudié pour ses effets sur la biosynthèse des protéines et son potentiel en tant qu’agent antibactérien.
Industrie : Utilisé dans le développement de nouvelles formulations antibactériennes et de thérapies combinées.
Applications De Recherche Scientifique
Mirincamycin Hydrochloride has several scientific research applications:
Chemistry: Used as a model compound for studying lincosamide antibiotics.
Biology: Investigated for its effects on protein biosynthesis and its potential as an antibacterial agent.
Industry: Utilized in the development of new antibacterial formulations and combination therapies.
Mécanisme D'action
Le mécanisme d’action de l’hydrochlorure de mirincamycine implique l’inhibition de la biosynthèse des protéines. Il se lie à la sous-unité ribosomique 50S bactérienne, empêchant la translocation du peptidyl-ARNt du site A au site P, ce qui inhibe la synthèse des protéines . Cette action arrête efficacement la croissance et la réplication bactériennes.
Comparaison Avec Des Composés Similaires
L’hydrochlorure de mirincamycine est similaire à d’autres antibiotiques lincosamides tels que la clindamycine et la lincomycine. Il possède des caractéristiques structurales uniques, telles que le groupe pentyle en position 4, qui le distinguent de ses analogues . Cette différence structurelle contribue à ses propriétés pharmacologiques distinctes et à ses applications thérapeutiques potentielles.
Composés similaires
Clindamycine : Un autre antibiotique lincosamide avec un mécanisme d’action similaire mais des caractéristiques structurales différentes.
Lincomycine : Un antibiotique lincosamide naturel avec une structure de base similaire mais des substituants différents.
Les modifications structurales uniques de l’hydrochlorure de mirincamycine en font un composé précieux pour la recherche et le développement futurs dans le domaine des agents antibactériens.
Propriétés
Numéro CAS |
8063-91-0 |
|---|---|
Formule moléculaire |
C19H36Cl2N2O5S |
Poids moléculaire |
475.5 g/mol |
Nom IUPAC |
(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-pentylpyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C19H35ClN2O5S.ClH/c1-4-5-6-7-11-8-12(21-9-11)18(26)22-13(10(2)20)17-15(24)14(23)16(25)19(27-17)28-3;/h10-17,19,21,23-25H,4-9H2,1-3H3,(H,22,26);1H/t10-,11+,12-,13+,14-,15+,16+,17+,19+;/m0./s1 |
Clé InChI |
YQEJFKZIXMSIBY-ODKHAUALSA-N |
SMILES |
CCCCCC1CC(NC1)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl.Cl |
SMILES isomérique |
CCCCC[C@@H]1C[C@H](NC1)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@H](C)Cl.Cl |
SMILES canonique |
CCCCCC1CC(NC1)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl.Cl |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
mirincamycin mirincamycin hydrochloride mirincamycin monohydrochloride mirincamycin, (2S-trans)-isomer mirincamycin, monohydrochloride, (2R-cis)-isomer mirincamycin, monohydrochloride, (2R-trans)-isomer mirincamycin, monohydrochloride, (2S-cis)-isomer mirincamycin, monohydrochloride, (2S-trans)-isomer N-demethyl-4'-pentyclindamycin U 24729A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(5-benzyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-methylpyridin-2-yl)acetamide](/img/structure/B1677077.png)
